molecular formula C22H20N4O B11104152 (Naphthalen-2-ylamino)acetic acid, (1-methyl-1H-indol-3-ylmethylene)hydrazide

(Naphthalen-2-ylamino)acetic acid, (1-methyl-1H-indol-3-ylmethylene)hydrazide

Cat. No.: B11104152
M. Wt: 356.4 g/mol
InChI Key: NFXXFCLHFVRJBX-ZMOGYAJESA-N
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Description

N’-[(E)-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)AMINO]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

The synthesis of N’-[(E)-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)AMINO]ACETOHYDRAZIDE typically involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with 2-(naphthalen-2-yl)aminoacetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

N’-[(E)-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)AMINO]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring. Common reagents include halogens and nitrating agents.

    Condensation: It can participate in condensation reactions with various aldehydes and ketones to form new derivatives.

Scientific Research Applications

N’-[(E)-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)AMINO]ACETOHYDRAZIDE has several scientific research applications:

Comparison with Similar Compounds

N’-[(E)-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)AMINO]ACETOHYDRAZIDE can be compared with other indole derivatives, such as:

N’-[(E)-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)AMINO]ACETOHYDRAZIDE stands out due to its unique combination of the indole and naphthalene moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(E)-(1-methylindol-3-yl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C22H20N4O/c1-26-15-18(20-8-4-5-9-21(20)26)13-24-25-22(27)14-23-19-11-10-16-6-2-3-7-17(16)12-19/h2-13,15,23H,14H2,1H3,(H,25,27)/b24-13+

InChI Key

NFXXFCLHFVRJBX-ZMOGYAJESA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)CNC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=NNC(=O)CNC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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